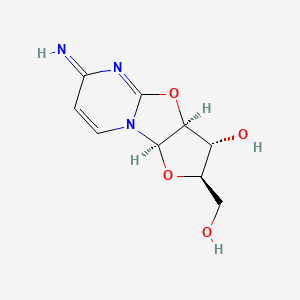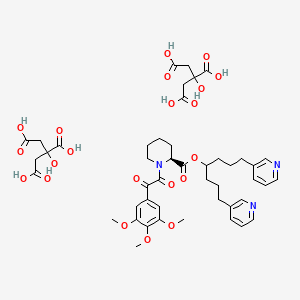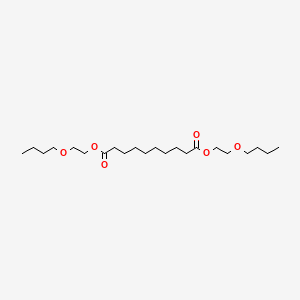
Ancitabine
Overview
Description
Ancitabine, also known as cyclocytidine, is a prodrug of cytarabine. It is structurally similar to human deoxycytidine and is incorporated into human DNA, leading to cell death. This compound is primarily used as an antineoplastic agent for the treatment of lymphatic leukemia and other cancers .
Mechanism of Action
Target of Action
Ancitabine, also known as Cyclocytidine, is a prodrug of cytarabine . Its primary target is DNA polymerase , an enzyme crucial for DNA replication . By targeting DNA polymerase, this compound interferes with the replication process, leading to cell death .
Mode of Action
This compound is structurally similar to human deoxycytidine . It gets incorporated into human DNA, where it inhibits DNA synthesis and slows the growth of tumor tissue . This interaction with its target leads to the disruption of the DNA replication process, causing cell death .
Biochemical Pathways
This compound affects the DNA replication pathway. It is metabolized to the antineoplastic agent cytarabine, which is then incorporated into the DNA . This incorporation disrupts the normal functioning of DNA polymerase, leading to the inhibition of DNA synthesis . The downstream effect of this disruption is the prevention of cell division and proliferation, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its conversion to cytarabine, which is the active moiety . The activity of cytarabine is decreased by its rapid deamination to the biologically inactive metabolite uracil arabinoside . To protect cytarabine from fast degradation and elimination, this compound has been investigated by encapsulating the drug into pharmaceutically acceptable carriers .
Result of Action
The molecular effect of this compound’s action is the disruption of DNA synthesis, which leads to the inhibition of cell division and proliferation . On a cellular level, this results in the death of the cell, particularly in rapidly dividing cells such as cancer cells .
Biochemical Analysis
Biochemical Properties
Ancitabine plays a significant role in biochemical reactions. It is structurally similar to human deoxycytidine, allowing it to be incorporated into human DNA . Once incorporated, it interferes with DNA replication, leading to cell death .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting DNA replication, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into cytarabine, which then gets incorporated into DNA . This incorporation disrupts DNA replication, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. As a prodrug, this compound is metabolized into cytarabine, which then exerts its antineoplastic effects
Metabolic Pathways
This compound is involved in metabolic pathways as a prodrug. It is metabolized into cytarabine, which then interacts with enzymes and cofactors involved in DNA replication
Preparation Methods
Ancitabine can be synthesized through several steps:
Acylation Reaction: Cytidine is reacted with acetyl salicylic acyl chlorides to obtain acetyl this compound.
Deprotection: Acetyl this compound is deprotected in methanol hydrochloride solution to obtain this compound.
Open Loop Reaction: This compound undergoes an open loop reaction to form cytarabine hydrochloride.
Chemical Reactions Analysis
Ancitabine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions to form new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Ancitabine has several scientific research applications:
Chemistry: Used in the synthesis of various derivatives for research purposes.
Biology: Studied for its effects on cellular processes and DNA incorporation.
Medicine: Used as an antineoplastic agent for the treatment of leukemia and other cancers.
Industry: Employed in the production of pharmaceuticals and research chemicals
Comparison with Similar Compounds
Ancitabine is compared with other similar compounds such as:
Cytarabine: this compound is a prodrug of cytarabine and has a similar mechanism of action but with different pharmacokinetic properties.
Enocitabine: Another derivative of cytarabine with improved stability and pharmacokinetics.
Cytarabine ocfosfate: A derivative designed to improve the pharmacokinetic profile of cytarabine
This compound is unique due to its prodrug nature, allowing for a more constant antineoplastic action compared to its parent compound, cytarabine .
Properties
IUPAC Name |
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDAGFIXKZCXAH-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020357 | |
| Record name | Cyclocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O 200 ( mg/mL), EtOAc < 0.1 ( mg/mL), CHC13 < 0.1 ( mg/mL) | |
| Record name | CYCLOCYTIDINE HYDROCHLORIDE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/145668%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
31698-14-3, 10212-25-6 | |
| Record name | Ancitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31698-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ancitabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031698143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANCITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO2D32W0VC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)

